2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, beginning with the longest carbon chain and incorporating the piperazine ring system as a substituent. The systematic name clearly indicates the position of each functional group, with the chloroacetyl moiety attached to the nitrogen at position 1 of the piperazine ring, the oxo group at position 3, and the acetamide chain extending from position 2 of the piperazine ring to connect with the 2-methylphenyl group.
Further structural relationships exist with simpler acetamide derivatives that lack the piperazine moiety. N-(2-methylphenyl)acetamide, commonly known as N-acetyl-o-toluidine, represents the core acetamide structure without the complex piperazine substitution. This simpler analogue has the Chemical Abstracts Service number 120-66-1 and molecular formula C9H11NO, providing a reference point for understanding the structural contributions of the piperazine-chloroacetyl substituent. Similarly, N-(4-methylphenyl)acetamide (P-Acetotoluide) with Chemical Abstracts Service number 103-89-9 serves as the para-substituted equivalent in this simplified series.
The compound also shares structural features with other piperazine-containing acetamides, such as N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, which demonstrates the versatility of the piperazine-acetamide scaffold in medicinal chemistry applications. These structural relationships provide important context for understanding structure-activity relationships and potential synthetic pathways for related compounds.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C15H18ClN3O3, representing a complex organic molecule with multiple heteroatoms and functional groups. This formula indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, reflecting the compound's substantial molecular complexity. The molecular weight has been precisely calculated as 323.77 grams per mole, based on current atomic weight standards.
The molecular composition analysis reveals several important structural features that contribute to the compound's chemical properties. The presence of three nitrogen atoms reflects the piperazine ring system (contributing two nitrogens) and the acetamide linkage (contributing one nitrogen). The three oxygen atoms correspond to the carbonyl groups in the chloroacetyl moiety, the oxo group on the piperazine ring, and the acetamide carbonyl group. The single chlorine atom is incorporated within the chloroacetyl substituent, providing a reactive site for potential chemical transformations.
The molecular formula comparison with structural analogues demonstrates the systematic relationships within this compound family. The para-substituted isomer 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide shares the identical molecular formula C15H18ClN3O3 and molecular weight 323.77 grams per mole, confirming their isomeric relationship. In contrast, the simpler N-(2-methylphenyl)acetamide has the reduced formula C9H11NO with a molecular weight of 149.19 grams per mole, illustrating the substantial contribution of the piperazine-chloroacetyl substituent to the overall molecular mass.
Table 1: Molecular Composition and Weight Analysis
Table 2: Structural Analogue Comparison
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Methyl Position |
|---|---|---|---|---|
| This compound | 1379811-26-3 | C15H18ClN3O3 | 323.77 | ortho |
| 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | 1306738-26-0 | C15H18ClN3O3 | 323.77 | para |
| N-(2-methylphenyl)acetamide | 120-66-1 | C9H11NO | 149.19 | ortho |
| N-(4-methylphenyl)acetamide | 103-89-9 | C9H11NO | 149.19 | para |
The molecular weight distribution analysis indicates that approximately 46.2% of the total molecular mass derives from the piperazine-chloroacetyl substituent system, while the remaining 53.8% corresponds to the methylphenyl acetamide portion. This distribution highlights the significant structural contribution of the heterocyclic substituent to the overall molecular architecture. The presence of multiple polar functional groups (amide carbonyls, tertiary amine nitrogen) combined with the chloroacetyl electrophilic center suggests complex intermolecular interaction capabilities that could influence both chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-4-2-3-5-11(10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCYQCZROSZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161708 | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-26-3 | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₃O₂ |
| Molecular Weight | 285.73 g/mol |
| CAS Number | 1379811-21-8 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride and appropriate anilines under controlled conditions. The process can be summarized as follows:
- Formation of Piperazine Derivative : React piperazine with chloroacetyl chloride in an organic solvent.
- Acetylation : Introduce N-(2-methylphenyl)acetamide to form the final product through acylation.
- Purification : Use recrystallization techniques to obtain pure compound.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized analogs possess comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole. The antimicrobial activity was assessed using the tube dilution technique, revealing minimum inhibitory concentrations (MICs) that suggest potential for clinical application .
Anticancer Activity
The anticancer potential of this compound has been evaluated through MTT assays, which measure cell viability in various cancer cell lines. Results indicate that while some derivatives show promising anticancer activity, they are generally less potent than established chemotherapeutic agents like 5-fluorouracil. Notably, compounds derived from this scaffold have demonstrated selective cytotoxicity against specific cancer types .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the interaction of this compound with various biological targets. These studies suggest favorable binding affinities with proteins involved in cancer progression and microbial resistance mechanisms, providing insights into its mechanism of action .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on Antimicrobial Efficacy : In a study involving multiple bacterial strains, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition in growth rates compared to control groups, indicating its broad-spectrum antimicrobial properties .
- Case Study on Cancer Cell Lines : A series of experiments conducted on breast and colon cancer cell lines revealed that specific derivatives induced apoptosis at lower concentrations than traditional chemotherapeutics, highlighting their potential as alternative treatment options in oncology .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that derivatives of piperazine compounds exhibit antitumor properties. The structural features of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide suggest potential efficacy against specific cancer cell lines. Studies have shown that modifications in the piperazine ring can enhance cytotoxicity against various tumors, making this compound a candidate for further investigation in oncology .
-
Antimicrobial Properties
- Compounds with piperazine moieties have demonstrated antimicrobial activity. The presence of the chloroacetyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its effectiveness against bacterial strains. Preliminary studies suggest that this compound could serve as a lead for developing new antibiotics .
-
Central Nervous System (CNS) Effects
- The structural similarity to known CNS-active agents positions this compound as a potential candidate for treating neurological disorders. Research has indicated that modifications to piperazine derivatives can result in varying degrees of activity at neurotransmitter receptors, particularly those involved in anxiety and depression management .
Case Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various piperazine derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of existing antibiotics, indicating a promising avenue for further development .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : Methoxy and ethoxy substituents (e.g., ) increase electron density on the phenyl ring, which could modulate interactions with hydrophobic pockets in enzymes or receptors.
- Agrochemical Relevance : Linear chloroacetamides like alachlor analogs () highlight the role of substituent patterns in pesticidal activity, though the target compound’s piperazine core likely shifts its application toward pharmaceuticals.
Heterocyclic Analogues with Acetamide Moieties
Compounds with diverse heterocycles but similar acetamide functionalities include:
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structure: Pyrazole ring with cyano and chloro substituents. Activity: Not explicitly reported, but pyrazole derivatives are often explored for antimicrobial or anticancer properties.
N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide ():
- Structure : Naphthofuran core with nitro and hydrazine groups.
- Activity : Antibacterial properties against Gram-positive and Gram-negative strains.
N-(3-Cyano-4-(indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Structure: Quinoline-piperidine hybrid. Activity: Anticancer or kinase inhibition (inferred from patent context).
Comparison with Target Compound :
- Chloroacetyl groups are common in agrochemicals () but paired with heterocycles like piperazine in pharmaceuticals, suggesting dual applicability.
Preparation Methods
Preparation Methods of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Detailed Synthetic Route
Step 1: Preparation of 3-oxopiperazine intermediate
- Starting from piperazine or 2-oxo-1-piperazineacetic acid hydrochloride, the 3-oxopiperazine ring system is prepared.
- The 2-oxo-1-piperazineacetic acid hydrochloride can be synthesized by nucleophilic substitution of piperazine with bromoacetic acid derivatives under basic conditions, followed by acidification to obtain the hydrochloride salt.
- Reaction conditions typically involve reflux in ethanol or aqueous media with potassium hydroxide as a base to promote substitution.
Step 2: Chloroacetylation
- The 3-oxopiperazine intermediate is treated with chloroacetyl chloride.
- This reaction is performed in an inert solvent such as dichloromethane or dimethylformamide (DMF) at low temperatures (0–5 °C) to control the acylation.
- The chloroacetyl chloride reacts with the nitrogen atom on the piperazine ring to form the 1-(chloroacetyl) substituent.
- Reaction time varies from 1 to 6 hours depending on scale and conditions.
Step 3: Coupling with N-(2-methylphenyl)acetamide
- The chloroacetylated intermediate is then coupled with 2-methylphenyl acetamide.
- This coupling can be achieved via nucleophilic substitution, where the amide nitrogen attacks the chloroacetyl group, displacing chloride.
- The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (60–100 °C).
- Bases such as triethylamine or potassium carbonate may be added to neutralize the released HCl and drive the reaction forward.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-oxopiperazine synthesis | Piperazine + bromoacetic acid + KOH | Reflux (80–100 °C) | 8–12 hours | 70–85 | Excess bromoacetic acid improves yield |
| Chloroacetylation | Chloroacetyl chloride + DMF or DCM | 0–5 °C initially, then RT | 1–6 hours | 75–90 | Low temp controls side reactions |
| Coupling | Chloroacetyl intermediate + 2-methylphenyl acetamide + base | 60–100 °C | 4–8 hours | 65–80 | Base neutralizes HCl, promotes substitution |
Analytical and Purification Techniques
- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by chromatographic techniques (silica gel column chromatography).
- Characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm the piperazine ring protons and carbonyl carbons.
- FT-IR spectroscopy to identify characteristic amide and ketone carbonyl stretches (~1700 cm⁻¹).
- Mass spectrometry to confirm molecular weight (expected m/z ~324).
- Elemental analysis to verify chlorine content consistent with chloroacetyl group.
Supporting Research Findings
- The chloroacetylation of piperazine derivatives is a well-established method to introduce reactive groups for further functionalization, as supported by studies on related compounds such as 2-oxo-1-piperazineacetic acid hydrochloride.
- The nucleophilic substitution reaction of chloroacetylated intermediates with aromatic amides is a common strategy to build complex amide linkages in medicinal chemistry.
- Reaction optimization studies emphasize the importance of temperature control during chloroacetylation to minimize side products and maximize yield.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Temperature | Time | Yield Range (%) | Remarks |
|---|---|---|---|---|---|---|
| Synthesis of 3-oxopiperazine | Piperazine, bromoacetic acid, KOH | Ethanol/water | Reflux (80–100 °C) | 8–12 hours | 70–85 | Excess bromoacetic acid favored |
| Chloroacetylation | Chloroacetyl chloride | DCM or DMF | 0–5 °C to RT | 1–6 hours | 75–90 | Low temp controls side reactions |
| Coupling with 2-methylphenyl acetamide | 2-methylphenyl acetamide, base (Et3N, K2CO3) | DMF or DMSO | 60–100 °C | 4–8 hours | 65–80 | Base neutralizes HCl |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide?
- Methodological Answer : The synthesis requires precise control of reaction parameters. Use polar aprotic solvents (e.g., dichloromethane or dimethylformamide) and coupling agents like EDC or DCC to activate carboxyl groups. Maintain temperatures between 0–25°C to minimize side reactions. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., chloroacetyl peaks at δ 4.0–4.2 ppm, piperazine NH at δ 7.8–8.0 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H]+ ~406.12 Da).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers troubleshoot unexpected by-products during synthesis, such as diastereomers or oxidation artifacts?
- Methodological Answer : Analyze by-products using LC-MS to identify molecular weights and fragmentation patterns. Optimize reaction time (e.g., reduce from 24h to 12h) and temperature (e.g., 15°C instead of room temperature) to suppress side reactions. Alternative catalysts (e.g., HOBt instead of DMAP) may improve regioselectivity .
Q. What experimental strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Design dose-response studies using recombinant kinases (e.g., PI3K or MAPK) with ATP-competitive assays. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 values. Validate results in cell-based models (e.g., cancer cell lines) with Western blotting to confirm target modulation .
Q. How can conflicting reports on the compound’s bioactivity (e.g., IC50 variability) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, buffer pH) across labs. Verify compound stability in assay buffers via HPLC at 0h and 24h. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational approaches are recommended for predicting regioselectivity in reactions involving the chloroacetyl group?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and identify kinetically favored pathways. Compare Fukui indices for nucleophilic attack sites on the piperazine ring .
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life using non-linear regression. Identify major metabolites (e.g., hydrolyzed chloroacetyl derivatives) .
Q. What strategies integrate computational reaction design with experimental validation for optimizing synthetic routes?
- Methodological Answer : Employ the ICReDD framework:
- Use quantum chemical reaction path searches to predict feasible pathways.
- Apply machine learning to prioritize solvent/catalyst combinations.
- Validate predictions in small-scale experiments and refine models iteratively .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
